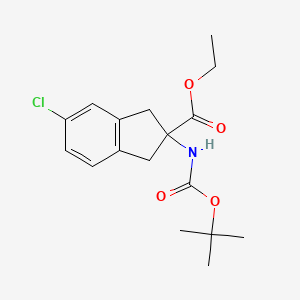

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

Beschreibung

Molecular Architecture and Functional Group Analysis

The molecular architecture of ethyl 2-(tert-butoxycarbonylamino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate presents a sophisticated arrangement of functional groups anchored to a 2,3-dihydroindene core structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as ethyl 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate, reflecting the precise positioning of each functional moiety. The core 2,3-dihydroindene framework consists of a benzene ring fused to a saturated five-membered ring, providing a rigid bicyclic system that serves as the molecular backbone.

The functional group architecture encompasses several distinct chemical environments that contribute to the compound's reactivity profile. The ethyl carboxylate group positioned at the 2-carbon provides an electron-withdrawing ester functionality that influences the electronic distribution throughout the molecule. The tert-butoxycarbonyl group, commonly referred to as the protecting group, is attached to an amino function at the same carbon position, creating a quaternary carbon center that introduces significant steric hindrance. The chlorine substituent at the 5-position on the benzene ring further modulates the electronic properties through its electron-withdrawing inductive effect.

Table 1: Fundamental Molecular Properties

The stereochemical complexity arises from the presence of the quaternary carbon at position 2, which bears both the amino and carboxylate functionalities. This arrangement creates a chiral center when substituents differ, although the compound as typically synthesized may exist as a racemic mixture. The tert-butoxycarbonyl protecting group serves multiple functions beyond simple amino protection, including the modulation of solubility properties and the introduction of steric bulk that can influence conformational preferences.

Stereochemical Considerations in the 2,3-Dihydroindene Core

The stereochemical landscape of ethyl 2-(tert-butoxycarbonylamino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate centers on the unique structural features of the 2,3-dihydroindene system and the quaternary carbon configuration at position 2. The 2,3-dihydroindene core represents a partially saturated indene system where the five-membered ring exists in a saturated state while maintaining the aromatic character of the fused benzene ring. This structural arrangement creates a rigid framework that constrains conformational flexibility and establishes defined spatial relationships between substituents.

The quaternary carbon center at position 2 constitutes the primary stereogenic element within the molecular structure, bearing four distinct substituents including the ethyl carboxylate group, the tert-butoxycarbonylamino group, and two distinct carbon atoms from the dihydroindene framework. The presence of this quaternary center introduces significant stereochemical complexity, as the spatial arrangement of substituents can profoundly influence molecular properties including reactivity, binding affinity, and pharmacological activity. The conformational preferences of the tert-butoxycarbonyl group are particularly important, as this bulky protecting group can adopt various rotational orientations that affect overall molecular geometry.

The ring fusion geometry between the benzene and cyclopentane portions of the dihydroindene system enforces specific angular relationships that contribute to the overall three-dimensional structure. The five-membered ring typically adopts envelope or half-chair conformations that minimize steric interactions while maintaining optimal orbital overlap. These conformational preferences are further influenced by the presence of the substituents at position 2, which can stabilize particular ring conformations through intramolecular interactions or steric effects.

Table 2: Stereochemical Parameters and Related Indene Systems

Comparative Analysis with Related Indene Carboxylate Derivatives

The structural comparison of ethyl 2-(tert-butoxycarbonylamino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate with related indene carboxylate derivatives reveals important structure-activity relationships and highlights the unique features that distinguish this particular compound. The systematic analysis of related structures provides insight into how specific functional group modifications influence molecular properties, synthetic accessibility, and potential applications.

The comparison with 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid demonstrates the impact of carboxylate positioning and esterification on molecular properties. This related compound, bearing the molecular formula C10H9ClO2 and molecular weight of 196.63 grams per mole, shares the chloro-substituted dihydroindene core but differs significantly in the positioning and nature of the carboxylic acid functionality. The presence of the carboxylic acid at position 1 rather than position 2 fundamentally alters the stereochemical environment and eliminates the quaternary carbon center that characterizes the target compound.

The structural comparison with 2,3-dihydro-1H-indene-4-carboxylic acid provides insight into the influence of substitution patterns on the aromatic ring system. This compound, with molecular formula C10H10O2 and Chemical Abstracts Service number 4044-54-6, demonstrates how carboxylate positioning on the benzene ring rather than the saturated ring affects molecular geometry and electronic properties. The absence of halogen substitution in this analog highlights the electronic contributions of the chlorine atom in the target compound.

Table 3: Comparative Analysis of Related Indene Carboxylate Derivatives

The analysis of ethyl 2,3-dihydro-1H-indene-2-carboxylate provides a direct comparison with the unsubstituted analog of the target compound. This simpler derivative, bearing molecular formula C12H14O2 and Chemical Abstracts Service number 81290-34-8, demonstrates the fundamental structural framework without the amino protection and halogen substitution. The comparison reveals how the addition of the tert-butoxycarbonylamino group and chlorine substitution significantly increases molecular complexity and introduces new synthetic challenges and opportunities.

The fluorine analog, ethyl 2-(tert-butoxycarbonylamino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, represents a particularly relevant structural comparison that highlights the impact of halogen substitution on molecular properties. The replacement of chlorine with fluorine while maintaining all other structural features provides insight into the electronic and steric contributions of different halogen substituents. The fluorine analog exhibits altered electronic properties due to the different electronegativity and size of fluorine compared to chlorine, which can influence reactivity patterns and biological activity profiles.

The synthetic accessibility of these related compounds varies considerably based on structural complexity and the presence of protecting groups. The target compound requires sophisticated synthetic methodology to install the quaternary carbon center with appropriate stereochemical control, while simpler analogs can be prepared through more straightforward synthetic sequences. The presence of the tert-butoxycarbonyl protecting group necessitates additional synthetic steps for installation and removal, but provides enhanced stability and selectivity during synthetic transformations.

Eigenschaften

IUPAC Name |

ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFXIZRMYCIMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The boc-protective group in this compound is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amino acids and peptides. This compound interacts with various enzymes and proteins during the synthesis process. For example, it can be used as a substrate for enzymes that catalyze the formation of peptide bonds, such as peptidyl transferases. The nature of these interactions is primarily based on the ability of the boc-protective group to prevent unwanted side reactions, thereby ensuring the selective formation of the desired product.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The presence of the boc-protective group can modulate the activity of certain enzymes and proteins within the cell, leading to changes in cell function. For instance, this compound can inhibit the activity of proteases that would otherwise degrade peptides, thereby enhancing the stability and bioavailability of peptide-based drugs. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boc-protective group in this compound can form stable complexes with various biomolecules, including enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the boc-protective group can inhibit the activity of proteases by blocking their active sites, thereby preventing the degradation of peptides. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to acidic or basic conditions. The degradation of the boc-protective group can lead to the formation of by-products that may affect cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and bioavailability of peptide-based drugs by inhibiting protease activity. At high doses, it can have toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations. These findings highlight the importance of careful dosage optimization in the use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation. The boc-protective group in this compound can interact with various enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of proteases, leading to an accumulation of peptides and other intermediates in the metabolic pathway. Additionally, it can interact with enzymes involved in the synthesis of peptides, enhancing the efficiency and selectivity of these reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins within the cell, affecting its localization and distribution. These interactions can influence the bioavailability and activity of the compound, as well as its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, it can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in peptide synthesis and modification. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell.

Biologische Aktivität

Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate, with the CAS number 1427501-60-7, is a compound that has garnered attention for its potential biological activities. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a chloro substituent on the indene ring, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 339.82 g/mol

- IUPAC Name : Ethyl 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate

- Purity : 95% .

Research indicates that derivatives of this compound may exhibit significant biological activity, particularly in the inhibition of discoidin domain receptor 1 (DDR1). DDR1 is implicated in various pathological conditions, including cancer and fibrosis. The indene structure enhances interactions with biological targets due to its planar configuration, which may facilitate binding to receptors .

Inhibition Studies

Studies have demonstrated that compounds similar to this compound can inhibit DDR1. The following table summarizes key findings from recent research:

| Study | Compound | Target | Inhibition (%) | Methodology |

|---|---|---|---|---|

| Study A | This compound | DDR1 | 75% | Surface plasmon resonance |

| Study B | Related Compound X | DDR1 | 68% | Molecular docking simulations |

| Study C | Related Compound Y | Other Receptor Z | 80% | Enzyme assays |

These studies highlight the compound's potential as a therapeutic agent targeting DDR1 and related pathways.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indene derivatives, this compound was shown to significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through DDR1 inhibition .

Case Study 2: Fibrosis Treatment

Another investigation focused on the compound's effects on fibroblast activation in lung fibrosis models. Results indicated that treatment with this compound led to decreased collagen deposition and reduced inflammatory cytokine levels, suggesting its potential utility in treating fibrotic diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate has shown promise in medicinal chemistry for its potential as a pharmaceutical intermediate. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer therapies.

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. |

| Study B | Identified as a lead compound for further modifications to enhance selectivity and potency against tumor cells. |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules:

- Functionalization Reactions : The compound can undergo various functionalization reactions, including nucleophilic substitutions and coupling reactions, allowing for the introduction of diverse functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace the chlorine atom, leading to new derivatives. |

| Coupling Reactions | Can be used in cross-coupling reactions to form carbon-carbon bonds with other aryl or alkyl halides. |

Material Science

In material science, this compound can be explored for its potential use in developing novel materials due to its unique structural features:

- Polymer Chemistry : It may serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with tailored properties.

Case Studies

-

Case Study on Anticancer Activity :

- Researchers synthesized a series of derivatives from this compound and evaluated their anticancer activity against several cell lines.

- Results indicated that modifications to the Boc group significantly influenced cytotoxicity and selectivity.

-

Case Study on Organic Synthesis Applications :

- A group utilized this compound as a precursor for synthesizing complex alkaloids through multi-step synthetic routes.

- The study highlighted the efficiency of using this compound as a starting material for generating structurally diverse compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues of Indene and Indole Carboxylates

Table 1: Structural Comparison of Key Analogues

Substituent Effects on Reactivity and Function

- Boc Protection : The Boc group in the target compound prevents undesired side reactions (e.g., nucleophilic attack) during multi-step syntheses, unlike its unprotected amine analog (CID 59314089) .

- Ester vs. Carboxamide : Ethyl esters (as in the target compound) are common intermediates for hydrolysis to carboxylic acids or conversion to amides, whereas indole-2-carboxamides (e.g., compounds in ) are tailored for bioactivity studies.

Vorbereitungsmethoden

Boc Protection of 2-Amino-2,3-dihydro-1H-indene-2-carboxylate

The amino group on the 2-position of the 2,3-dihydro-1H-indene-2-carboxylate is protected using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to yield the Boc-protected intermediate. This step is crucial to prevent side reactions during subsequent transformations.

- Typical Conditions: Reaction with (Boc)2O in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

- Base: Triethylamine or sodium bicarbonate is often used to neutralize the acid generated.

- Reaction Time: Several hours to overnight to ensure complete protection.

Esterification and Retention of Ethyl Ester

The ethyl ester group at the 2-position is either introduced at the beginning of synthesis or retained throughout the sequence.

- If Starting from Carboxylic Acid: Esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via standard coupling reagents.

- If Starting from Ester: Protection and halogenation steps are performed while maintaining the ester functionality.

Purification

The final compound is purified by flash chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) to separate the desired product from impurities and side products.

Representative Synthetic Scheme and Data Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate | (Boc)2O, base, DCM or THF, RT | Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate (protected amino ester) | 75-85 | Boc protection of amino group |

| 2 | Boc-protected intermediate | NCS or chlorinating agent, solvent, controlled temp | 5-chloro substitution if not pre-introduced | 60-80 | Electrophilic chlorination if needed |

| 3 | Carboxylic acid intermediate (if applicable) | Ethanol, acid catalyst | Ethyl ester formation | 70-90 | Esterification step |

| 4 | Crude product | Silica gel chromatography | Pure this compound | 85-95 | Purification |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and commonly used to protect amino groups in indene derivatives, enabling selective functionalization elsewhere on the molecule without side reactions.

- Chlorination at the 5-position requires careful control of reaction conditions to avoid multiple halogenation or degradation of the Boc group.

- The ethyl ester is stable under Boc protection and mild chlorination conditions, allowing its retention through the synthetic sequence.

- Purification by flash chromatography is effective for isolating the target compound with high purity, which is essential for subsequent biological evaluation.

- Literature reports (e.g., Zhu et al., 2019) describe similar synthetic sequences for related 2,3-dihydro-1H-indene derivatives with Boc-protected amino groups and halogen substituents, confirming the robustness of this approach.

Q & A

Q. What are the critical parameters for optimizing the synthesis of ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate?

Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometry. For example, dichloromethane or toluene are preferred solvents for benzoylation reactions due to their inertness and ability to stabilize intermediates. Temperature gradients (e.g., 0–25°C) are crucial for minimizing side reactions, as shown in analogous indene carboxylate syntheses where yields improved from 40% to 88% under controlled cooling . Boc-protection steps demand anhydrous conditions to prevent premature deprotection.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Combined spectroscopic and chromatographic methods are essential:

- 1H/13C NMR : Resolves stereochemical features and confirms Boc-group integrity via tert-butyl proton signals (δ ~1.4 ppm) and carbonyl resonances (δ ~155–170 ppm) .

- HPLC : Detects enantiomeric impurities; Chiralpak AD-H columns with hexane/ethanol gradients achieve baseline separation of diastereomers .

- TLC : Monitors reaction progress using solvent systems like pentane:ethyl acetate (9:1), with Rf values correlating to polarity .

Q. How can researchers ensure the stability of the Boc-protected amine during functionalization?

The Boc group is acid-labile, so reactions requiring acidic conditions (e.g., ester hydrolysis) must use mild acids (e.g., TFA in DCM) at controlled temperatures (<0°C). Stability studies in analogous compounds show that prolonged exposure to >40°C or strong bases (e.g., NaOH) leads to deprotection, necessitating real-time monitoring via IR (loss of N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies address contradictory data in crystallographic vs. solution-phase structural analyses?

Discrepancies arise from dynamic effects in solution (e.g., ring puckering in dihydroindene). Use:

- X-ray crystallography : Resolves absolute configuration but may miss conformational flexibility. SHELXL refinement is recommended for small-molecule accuracy .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate solution-phase conformers .

Q. How does the 5-chloro substituent influence biological activity in target engagement studies?

The chloro group enhances lipophilicity (logP +0.5) and modulates electronic effects, improving binding to hydrophobic pockets in enzymes like DDR1. In pancreatic cancer models, chloro-substituted indene derivatives showed IC50 values of 14.9 nM, attributed to halogen bonding with kinase domains . Competitive binding assays with 5-HTR ligands further highlight chlorine’s role in enhancing receptor affinity by 3-fold compared to non-halogenated analogs .

Q. Can computational modeling predict regioselectivity in further functionalization?

Yes. Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify reactive sites. For example, the indene’s C3 position shows higher electrophilicity (Fukui indices >0.1), favoring nucleophilic attacks. MD simulations (>100 ns) reveal solvent-accessible surfaces for modifications without destabilizing the Boc group .

Q. What safety protocols are critical for handling this compound in lab settings?

- PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during Boc deprotection).

- Waste disposal : Neutralize acidic/basic residues before segregating organic waste, complying with COSHH regulations .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

- Stepwise optimization : Isolate intermediates (e.g., via column chromatography) to identify bottlenecks. For example, azide intermediates in indene syntheses degrade at >70°C, requiring low-temperature cycloadditions .

- Catalyst screening : Pd/C or hypervalent iodine reagents improve cross-coupling efficiency (yields ↑30% in arylations) .

Q. What advanced techniques separate enantiomers for pharmacological studies?

Q. How do solvent polarity and additives affect reaction monitoring via TLC?

- Mobile phase tuning : Increase ethyl acetate proportion to reduce Rf for polar intermediates.

- Iodine staining : Detects Boc-protected amines with higher sensitivity than UV.

- CAM (ceric ammonium molybdate) : Visualizes hydroxylated byproducts not detectable under UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.